molecular formula C10H12ClNO3 B2553233 methyl 5-(2-chloroacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate CAS No. 356568-77-9

methyl 5-(2-chloroacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate

Cat. No.: B2553233
CAS No.: 356568-77-9
M. Wt: 229.66
InChI Key: QMSNZKSVBGIMCE-UHFFFAOYSA-N
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Description

Methyl 5-(2-chloroacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate is a synthetic organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of a chloroacetyl group and a carboxylate ester group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(2-chloroacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate typically involves the reaction of 2,4-dimethylpyrrole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride. The resulting intermediate is then esterified with methanol to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(2-chloroacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:

    Nucleophilic substitution: The chloroacetyl group can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the chloroacetyl group to a hydroxyl group.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Nucleophilic substitution: Formation of substituted pyrrole derivatives.

    Oxidation: Formation of pyrrole-3-carboxylic acid derivatives.

    Reduction: Formation of hydroxylated pyrrole derivatives.

Scientific Research Applications

Methyl 5-(2-chloroacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.

    Medicine: Explored for its potential in drug discovery and development, particularly in the synthesis of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate: Similar structure but lacks the chlorine atom.

    Ethyl 5-(2-chloroacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester group.

    Methyl 5-(2-bromoacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate: Similar structure but with a bromine atom instead of chlorine.

Uniqueness

Methyl 5-(2-chloroacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate is unique due to the presence of the chloroacetyl group, which imparts distinct reactivity and potential biological activity. The chlorine atom enhances the compound’s electrophilicity, making it more reactive towards nucleophiles compared to its analogs.

Properties

IUPAC Name

methyl 5-(2-chloroacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO3/c1-5-8(10(14)15-3)6(2)12-9(5)7(13)4-11/h12H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMSNZKSVBGIMCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=C1C(=O)OC)C)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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